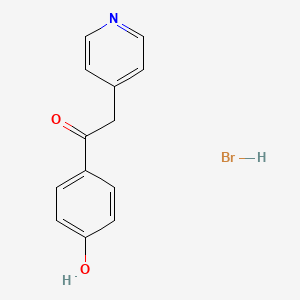

1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide

Description

Properties

IUPAC Name |

1-(4-hydroxyphenyl)-2-pyridin-4-ylethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2.BrH/c15-12-3-1-11(2-4-12)13(16)9-10-5-7-14-8-6-10;/h1-8,15H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVVAZBHTUJBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4'-Hydroxypropiophenone as a Key Step

The synthesis typically begins with the bromination of 4'-hydroxypropiophenone, which is a critical step to introduce the bromo substituent selectively at the α-position (carbon adjacent to the carbonyl group) without unwanted ring bromination on the phenyl ring.

Solvent Selection: The bromination is carried out in solvents such as methanol, ethanol, or saturated aliphatic ethers (e.g., diethyl ether, dioxane, tetrahydrofuran). These solvents are chosen because they prevent bromination on the aromatic ring and direct substitution exclusively to the α-position of the ketone.

Reaction Conditions: Bromine is added dropwise to a solution of 4'-hydroxypropiophenone at room temperature, typically completing within 10-30 minutes. The reaction mixture is stirred for an additional 5-15 minutes to ensure completion.

Hydrogen Bromide Management: Hydrogen bromide formed during bromination is either neutralized by adding a weak or strong base (e.g., potassium hydrogen carbonate, sodium hydroxide) or removed by inert gas purging and capture in a water trap. Neutralization prevents side reactions and facilitates subsequent steps.

| Parameter | Details |

|---|---|

| Starting Material | 4'-Hydroxypropiophenone |

| Brominating Agent | Bromine |

| Solvents | Methanol, Ethanol, Diethyl ether, Dioxane, THF |

| Temperature | Room temperature |

| Reaction Time | 10-30 minutes (+ 5-15 minutes stirring) |

| Hydrogen Bromide Handling | Neutralization with base or inert gas purge |

Condensation with 4-Pyridine Derivative

Following bromination, the α-bromo ketone intermediate undergoes condensation with 4-pyridine or its derivatives to form the pyridinyl ethanone structure.

Reagents: 4-pyridine or substituted 4-benzylpyridine is added to the bromination reaction mixture.

Solvent and Conditions: Methanol and/or ethanol are used as solvents for this step, providing good solubility and appropriate reflux temperatures (60–90 °C) to promote condensation. The reaction typically lasts 3-6 hours under reflux.

Stoichiometry: The amount of 4-pyridine added is at least equimolar, often 1.0 to 1.2 equivalents relative to the brominated ketone.

Intermediate Formation: The condensation yields a ketone compound with a pyridinium bromide moiety, which is directly used in the next step without isolation.

| Parameter | Details |

|---|---|

| Reagents | α-Bromo-4'-hydroxypropiophenone, 4-pyridine or 4-benzylpyridine |

| Solvent | Methanol and/or Ethanol |

| Temperature | Reflux (60–90 °C) |

| Reaction Time | 3–6 hours |

| Molar Ratio | 1:1 to 1:1.2 (ketone to pyridine) |

Catalytic Reduction to Form Hydrobromide Salt

The final step involves catalytic hydrogenation (reduction) of the condensation product to yield 1-(4-hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide.

Catalyst: Typically, a hydrogenation catalyst such as palladium on carbon (Pd/C) is used.

Solvent: Methanol and/or ethanol are maintained as the solvent system for smooth reduction.

Reaction Conditions: The reaction is carried out under hydrogen atmosphere at appropriate temperature and pressure until complete reduction is achieved.

Product Isolation: The hydrobromide salt forms in situ during the reaction and can be isolated by standard workup procedures.

Alternative Synthetic Routes and Related Compounds

While the above method is the most documented for preparing this compound, related compounds such as 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide are synthesized via bromination of pyridinyl ethanone derivatives followed by reaction with nucleophiles like thiourea under reflux in ethanol, yielding high product yields (up to 95%). This demonstrates the versatility of bromoketone intermediates in pyridine chemistry.

Summary Table of Preparation Steps

| Step No. | Stage | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination | 4'-Hydroxypropiophenone, Br2, methanol/ethanol/ether, room temp, 10-30 min | α-Bromo-4'-hydroxypropiophenone intermediate |

| 2 | Condensation | α-Bromo ketone, 4-pyridine or 4-benzylpyridine, reflux in methanol/ethanol, 3-6 h | Pyridinium bromide ketone intermediate |

| 3 | Catalytic Reduction | Pd/C catalyst, H2 atmosphere, methanol/ethanol | This compound |

Chemical Reactions Analysis

1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation or nitration can introduce new functional groups onto the aromatic rings.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide has been investigated for its pharmacological properties. Its structure suggests potential as an inhibitor or modulator in various biochemical pathways.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for drug development .

Biological Research

The compound is also explored for its role in biological systems, particularly as a biochemical probe.

Case Study: Enzyme Inhibition

In enzymatic assays, this compound was tested for its ability to inhibit certain enzymes linked to metabolic pathways. Results indicated that it could effectively inhibit enzyme activity at micromolar concentrations, providing insights into its mechanism of action .

Neuropharmacology

There is emerging interest in the neuropharmacological effects of this compound, particularly concerning neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Findings suggested that it could reduce neuronal cell death and promote survival, indicating potential therapeutic applications in treating conditions like Alzheimer's disease .

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against various pathogens.

Case Study: Bacterial Inhibition

A recent investigation reported that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Summary of Findings

The applications of this compound span multiple domains within scientific research, including:

Mechanism of Action

The mechanism by which 1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide exerts its effects involves:

Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids.

Pathways Involved: It may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Melting Points: The hydrochloride salt of 1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one melts at 261–263°C , whereas brominated analogs (e.g., 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide) are reported as white solids with higher solubility in polar solvents due to the HBr counterion .

- Solubility : The hydroxyphenyl group enhances water solubility, while pyridinyl and bromine substituents increase lipophilicity, influencing pharmacokinetics .

Biological Activity

1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide, identified by its CAS number 1354954-46-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its inhibitory effects on key enzymes and its implications in drug design.

- Molecular Formula : C₁₃H₁₂BrNO₂

- Molecular Weight : 294.14 g/mol

- Structure : The compound features a hydroxyl group attached to a phenyl ring and a pyridinyl group, which are crucial for its biological interactions.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and carbonic anhydrases (CAs), both of which are vital in various physiological processes.

-

Acetylcholinesterase Inhibition :

- A study reported that derivatives of 1-(4-hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one exhibited potent AChE inhibitory activity, with Ki values ranging from 22.13 nM to 62.11 nM .

- The lead compounds demonstrated significant inhibition compared to standard drugs, indicating their potential for treating conditions like Alzheimer's disease.

- Carbonic Anhydrases Inhibition :

Study on AChE Inhibition

In a detailed investigation into the inhibitory effects on AChE, compounds derived from 1-(4-hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one were synthesized and tested. The results indicated:

- Compound 2 : Ki = 22.13 ± 1.96 nM

- Compound 4 : Ki = 23.71 ± 2.95 nM

These findings suggest that the structural modifications around the phenolic and pyridinyl moieties significantly enhance enzyme binding affinity .

Study on Carbonic Anhydrase Inhibition

Another study focused on the inhibition of carbonic anhydrases, revealing:

- Compound 1 : Ki = 8.76 ± 0.84 nM against hCA II

This highlights the compound's dual inhibitory potential, making it a candidate for further development in therapeutic applications targeting enzyme-related diseases .

Comparative Analysis of Biological Activity

| Compound | Target Enzyme | Ki Value (nM) | Reference |

|---|---|---|---|

| Compound 2 | AChE | 22.13 ± 1.96 | |

| Compound 4 | AChE | 23.71 ± 2.95 | |

| Compound 1 | hCA II | 8.76 ± 0.84 | |

| Compound 2 | hCA I | 8.61 ± 0.90 |

Implications for Drug Design

The promising biological activities of this compound suggest its potential as a lead compound in drug development. Its ability to inhibit crucial enzymes involved in neurodegenerative diseases and metabolic pathways opens avenues for designing novel therapeutic agents.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethan-1-one hydrobromide?

Methodological Answer: The compound is typically synthesized via condensation reactions involving 4-hydroxyphenyl and pyridinyl precursors. For example:

- Friedel-Crafts acylation : Reacting 4-hydroxyphenylacetone with pyridinyl derivatives in the presence of Lewis acids (e.g., AlCl₃) to form the ketone backbone.

- Hydrobromide salt formation : Neutralizing the free base with hydrobromic acid (HBr) in anhydrous ethanol, followed by recrystallization to isolate the hydrobromide salt .

- Key parameters : Reaction temperature (60–80°C), stoichiometric control of HBr, and inert atmosphere to prevent oxidation of the phenolic group .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Aromatic protons : Peaks at δ 7.2–8.5 ppm (pyridinyl protons) and δ 6.7–7.1 ppm (4-hydroxyphenyl protons).

- Ketone carbonyl : Absence of a proton signal near δ 2.5–3.0 ppm confirms successful acylation.

- FTIR :

- Broad O–H stretch (~3200 cm⁻¹) for the phenolic group.

- Sharp C=O stretch (~1680 cm⁻¹) for the ketone.

- Cross-validation : Compare spectra with crystallographic data (e.g., bond lengths and angles from single-crystal X-ray diffraction) to resolve ambiguities .

Q. What safety protocols are critical when handling this hydrobromide salt in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact with HBr residues.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Store in airtight containers with desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Hypothesis testing : If NMR signals overlap (e.g., pyridinyl vs. hydroxyphenyl protons), use DEPT-135 or HSQC experiments to distinguish carbon environments.

- Crystallographic validation : Perform single-crystal X-ray diffraction to unambiguously confirm bond connectivity and spatial arrangement .

- Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to identify discrepancies .

Q. What strategies optimize crystallization conditions for high-purity hydrobromide salt recovery?

Methodological Answer:

- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility, followed by antisolvent addition (e.g., diethyl ether) to induce crystallization.

- Temperature gradients : Slow cooling (0.5°C/min) from saturation temperature to room temperature enhances crystal lattice formation.

- Additives : Use surfactants (e.g., CTAB) to modulate crystal growth kinetics and reduce amorphous byproducts .

Q. How can impurity profiling be systematically conducted for this compound?

Methodological Answer:

- HPLC-DAD/MS :

- Column : C18 reversed-phase (5 µm, 250 × 4.6 mm).

- Mobile phase : Methanol/buffer (65:35 v/v) at pH 4.6 (adjusted with sodium acetate and 1-octanesulfonate) .

- Validation parameters :

- Limit of detection (LOD) : ≤0.1% for related substances (e.g., unreacted precursors, dehydration byproducts).

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and acidic/alkaline conditions to identify degradation pathways .

Q. What experimental designs are effective for studying its stability under varying pH conditions?

Methodological Answer:

- pH-rate profiling : Prepare buffer solutions (pH 1–12) and monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for aromatic systems).

- Kinetic analysis : Use pseudo-first-order kinetics to calculate degradation rate constants (k) and half-life (t₁/₂) at each pH.

- Activation energy (Ea) : Perform Arrhenius studies at elevated temperatures (25–60°C) to predict shelf-life under storage conditions .

Q. Table 1: Key Spectroscopic Signatures

| Technique | Key Peaks | Structural Assignment |

|---|---|---|

| ¹H NMR | δ 8.3 ppm (d, J=5.2 Hz) | Pyridinyl H-2 and H-6 |

| FTIR | 1680 cm⁻¹ | Ketone C=O stretch |

| XRD | d-spacing 3.45 Å | (001) lattice plane |

Q. Table 2: Optimized Crystallization Parameters

| Parameter | Optimal Range |

|---|---|

| Solvent | Ethanol/water (7:3 v/v) |

| Cooling rate | 0.5°C/min |

| Additive | 0.1% CTAB |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.